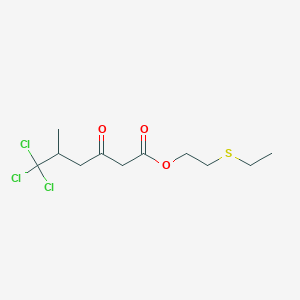
Boc-wld-NH2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-wld-NH2, also known as tert-butoxycarbonyl-protected amino acid derivative, is a compound widely used in organic synthesis, particularly in peptide synthesis. The Boc group (tert-butoxycarbonyl) serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-wld-NH2 typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amino acids .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. For example, 1-alkyl-3-methylimidazolium cation-based ionic liquids can efficiently catalyze the N-tert-butoxycarbonylation of amines with excellent chemoselectivity .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-wld-NH2 undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using electrophiles such as acyl chlorides (RCOCl) or aldehydes (RCHO).
Common Reagents and Conditions
Common reagents used in reactions involving this compound include di-tert-butyl dicarbonate (Boc2O), sodium hydroxide (NaOH), and various catalysts like iodine or perchloric acid adsorbed on silica-gel .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield amines .
Wissenschaftliche Forschungsanwendungen
Boc-wld-NH2 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: This compound is used as a building block in the synthesis of peptides, providing protection to the amino group during the coupling reactions.
Drug Discovery: It is used in the development of new pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Biological Studies: This compound is used in the study of protein-protein interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of Boc-wld-NH2 involves the protection of the amino group, preventing unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis, particularly in peptide synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-wld-NH2: Another commonly used protecting group for amino acids, which is base-labile.
Cbz-wld-NH2: A benzyl carbamate protecting group that can be removed by catalytic hydrogenation.
Uniqueness
Boc-wld-NH2 is unique due to its stability under basic conditions and its ability to be selectively cleaved under acidic conditions. This makes it highly versatile and widely used in peptide synthesis compared to other protecting groups .
Eigenschaften
CAS-Nummer |
99777-81-8 |
|---|---|
Molekularformel |
C26H37N5O7 |
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
(2R)-4-amino-2-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C26H37N5O7/c1-25(2,3)20(22(34)29-18(23(35)36)12-19(27)32)31-21(33)17(30-24(37)38-26(4,5)6)11-14-13-28-16-10-8-7-9-15(14)16/h7-10,13,17-18,20,28H,11-12H2,1-6H3,(H2,27,32)(H,29,34)(H,30,37)(H,31,33)(H,35,36)/t17-,18+,20+/m0/s1 |
InChI-Schlüssel |
HQSPELWTYMJAKW-NLWGTHIKSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)N[C@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


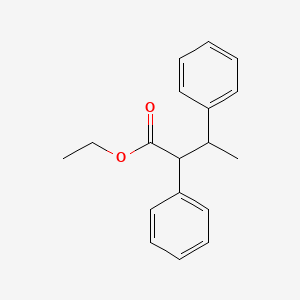

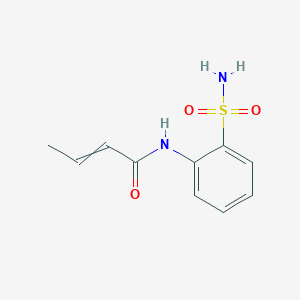
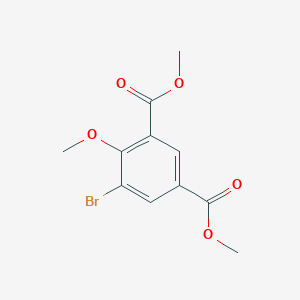
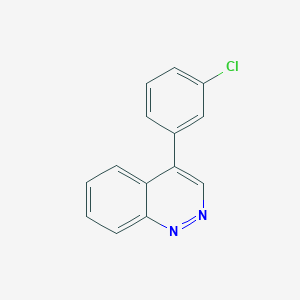


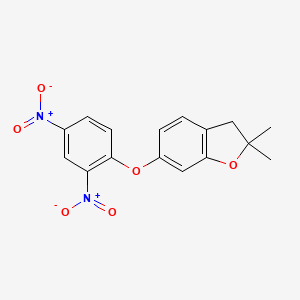

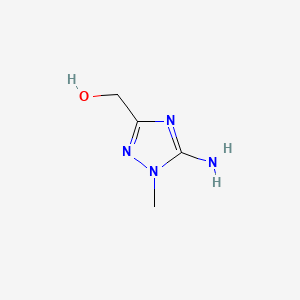
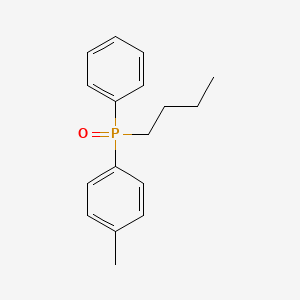
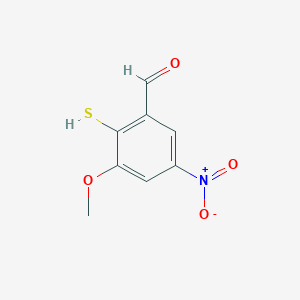
![1-[4-(Morpholin-4-yl)buta-1,3-diyn-1-yl]cyclododecan-1-ol](/img/structure/B14357645.png)
